ddCTP|AS

Description

Historical Context of Dideoxynucleotides in Nucleic Acid Analysis

The history of nucleic acid sequencing saw significant milestones prior to the advent of dideoxynucleotides. Early efforts included the sequencing of tRNA by Robert Holley in 1965 and the first complete gene sequence by Walter Fiers in 1972, utilizing methods based on RNA digestion and fragment separation. metabolomicsworkbench.org However, a major breakthrough occurred in 1977 with the introduction of two competing DNA sequencing methods: the chemical modification/cleavage method developed by Maxam and Gilbert, and the dideoxynucleotide chain-termination method pioneered by Frederick Sanger and his colleagues. metabolomicsworkbench.orgwikipedia.orgsystemsbiology.net

The Sanger method, also known as dideoxy sequencing, proved to be highly influential and became the most widely used sequencing technique for over three decades. metabolomicsworkbench.org This method leveraged the unique properties of dideoxynucleotides to control DNA synthesis. Over time, Sanger sequencing saw key advancements, including the replacement of radioactive labels with fluorescent dyes and the development of automated instruments, further enhancing its efficiency and throughput. wikipedia.org

Definition and Significance of Dideoxycytidine Triphosphate (ddCTP) as a Chain Terminator

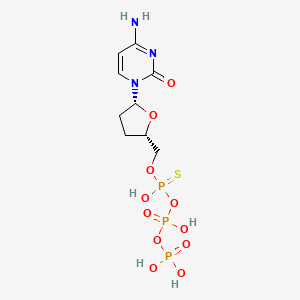

Dideoxycytidine triphosphate (ddCTP) is a synthetic analog of the naturally occurring deoxynucleotide triphosphate, deoxycytidine triphosphate (dCTP). Structurally, ddCTP differs from dCTP by the absence of a hydroxyl group at both the 2' and 3' carbon positions of the ribose sugar. The lack of the hydroxyl group at the 3' position is particularly significant.

In the process of DNA synthesis, DNA polymerase enzymes catalyze the formation of a phosphodiester bond between the 3' hydroxyl group of the growing DNA strand and the 5' phosphate (B84403) group of the incoming deoxynucleotide triphosphate. When ddCTP is incorporated into a growing DNA chain, the absence of the 3' hydroxyl group means that the crucial site for the attachment of the next nucleotide is missing. This structural deficiency prevents the DNA polymerase from adding further nucleotides, effectively terminating the elongation of the DNA strand at that point.

The significance of ddCTP lies precisely in this chain-terminating property. It acts as a specific inhibitor of DNA polymerase-mediated strand extension. This characteristic makes ddCTP, along with other ddNTPs (ddATP, ddGTP, and ddTTP), essential components in techniques that require controlled termination of DNA synthesis, most notably in Sanger sequencing.

Fundamental Principles Governing ddCTP's Utility in Academic Research

The utility of ddCTP in academic research is primarily based on its ability to act as a chain terminator. This principle is most prominently applied in the Sanger sequencing method. In a typical Sanger sequencing reaction, a single-stranded DNA template is incubated with a primer, DNA polymerase, an excess of the four standard deoxynucleotide triphosphates (dNTPs - dATP, dCTP, dGTP, dTTP), and a limited amount of one type of dideoxynucleotide triphosphate, such as ddCTP. wikipedia.org

During the synthesis of a new DNA strand complementary to the template, the DNA polymerase incorporates dNTPs. However, there is a chance that the polymerase will incorporate a ddCTP molecule instead of a regular dCTP when a guanine (B1146940) base is encountered on the template strand. Since ddCTP lacks the 3' hydroxyl group, its incorporation immediately halts the synthesis of that particular DNA strand.

By including ddCTP in the reaction mixture, a population of DNA fragments is generated, all starting from the same primer but terminating at different positions where a ddCTP was incorporated opposite a guanine on the template. When this process is performed in separate reactions for each of the four ddNTPs (or in a single reaction with differentially labeled ddNTPs), it produces a series of fragments of varying lengths, each ending with a known dideoxynucleotide.

These fragments are then separated by size, traditionally through gel electrophoresis. By detecting the terminal dideoxynucleotide of each fragment (often via fluorescent labeling of the ddNTPs), the sequence of the original DNA template can be deduced. wikipedia.org The controlled termination facilitated by ddCTP and other ddNTPs is the fundamental principle that allows for the step-by-step determination of the DNA sequence. The relative concentrations of dNTPs and ddNTPs are carefully adjusted to ensure termination occurs at various positions along the template.

While Sanger sequencing has been partially superseded by next-generation sequencing technologies for large-scale projects, the fundamental principle of chain termination using dideoxynucleotides, including ddCTP, remains relevant and is still utilized in various research applications, such as validating sequences obtained by other methods or in specific diagnostic tests. wikipedia.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16N3O11P3S |

|---|---|

Molecular Weight |

467.23 g/mol |

IUPAC Name |

[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O11P3S/c10-7-3-4-12(9(13)11-7)8-2-1-6(21-8)5-20-26(19,27)23-25(17,18)22-24(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,27)(H2,10,11,13)(H2,14,15,16)/t6-,8+,26?/m0/s1 |

InChI Key |

FLSKRJAIUMXFFN-YGUNDLDOSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

Canonical SMILES |

C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

Origin of Product |

United States |

Molecular Mechanism of Dideoxycytidine Triphosphate in Nucleic Acid Synthesis Termination

Enzymatic Basis of DNA Polymerase Inhibition by ddCTP

Absence of 3'-Hydroxyl Group and Phosphodiester Bond Formation Impairment

The defining characteristic of ddCTP is the absence of a hydroxyl group at the 3' position of the sugar ring. wikipedia.orgbyjus.comaatbio.com In standard DNA synthesis, this 3'-OH group is essential for the nucleophilic attack on the α-phosphate of the incoming dNTP, leading to the formation of a phosphodiester bond and the release of pyrophosphate. wikipedia.orgsigmaaldrich.com When a DNA polymerase incorporates ddCTP into the growing DNA strand, the 3' carbon of the incorporated ddCMP residue lacks the necessary hydroxyl group. wikipedia.orgaatbio.com Consequently, the subsequent incoming nucleotide cannot form a phosphodiester bond with the terminal ddCMP, and DNA elongation is effectively terminated at that position. wikipedia.orgbyjus.comaatbio.comfiveable.me This property has led to ddNTPs being termed "chain-terminating nucleotides". wikipedia.orgbyjus.com

Structural Dynamics of DNA Polymerase-ddCTP Interactions

The interaction between DNA polymerases and ddCTP has been extensively studied using structural techniques, particularly X-ray crystallography. These studies provide insights into how the enzyme accommodates ddCTP and the conformational changes that occur upon its binding.

Crystal Structures of Polymerase-DNA-ddCTP Ternary Complexes

Crystal structures of DNA polymerases in complex with DNA template-primer and incoming ddNTPs (ternary complexes) have been crucial in understanding the molecular basis of chain termination. Structures of complexes involving ddCTP and various DNA polymerases, such as rat DNA polymerase β and Klentaq1 (a fragment of Thermus aquaticus DNA polymerase I), have been determined. acs.orgmdpi.comembopress.orgrcsb.org These structures show the ddCTP molecule bound in the active site, poised for incorporation opposite the complementary base on the template strand. acs.orgembopress.orgnih.gov The triphosphate group of the incoming ddNTP is typically buried within the closed ternary complex, interacting with conserved residues and metal ions in the active site. nih.gov These structures confirm that ddCTP fits into the nucleotide-binding pocket of the polymerase. acs.orgnih.gov

Conformational Changes in DNA Polymerases upon ddCTP Binding

DNA polymerases undergo significant conformational changes during the catalytic cycle, transitioning between "open" and "closed" states. acs.orgmdpi.comnyu.edunih.govnih.govacs.org The binding of a correct incoming nucleotide typically induces a conformational change, often involving the "fingers" subdomain closing down over the active site, which is necessary for aligning catalytic residues and promoting phosphodiester bond formation. acs.orgmdpi.comnyu.edunih.govnih.gov Studies with ddCTP have shown that it can also induce conformational changes in DNA polymerases, leading to the formation of a closed ternary complex. acs.orgmdpi.comembopress.orgnih.govpnas.org For instance, binding of ddCTP to the binary complex of DNA polymerase β with gapped DNA results in the rotation of the thumb subdomain into a closed conformation. acs.orgmdpi.com This conformational change effectively assembles the active site, even though the subsequent chemical step (phosphodiester bond formation and chain elongation) is blocked due to the absence of the 3'-OH group on ddCTP. acs.org The ability of ddCTP to induce this closed conformation is consistent with the induced-fit mechanism of nucleotide selection by DNA polymerases. acs.orgnyu.edu

Kinetic Parameters of ddCTP Incorporation by Various DNA Polymerases

The efficiency with which ddCTP is incorporated by different DNA polymerases varies, and this can be characterized by kinetic parameters such as Km (Michaelis constant, reflecting the affinity of the enzyme for the substrate) and Vmax or kpol (maximum catalytic rate or rate of phosphodiester bond formation). researchgate.netnih.govacs.orgwashington.edu Studies have investigated the kinetic parameters for ddCTP incorporation by various polymerases, including bacterial and human enzymes.

For example, comparative kinetic analyses have shown that while the parameters for natural dNTP incorporation are relatively similar across some polymerase families, the parameters for analog incorporation, such as ddCTP, can reveal differences in enzyme discrimination strategies. researchgate.net

Research on Vent DNA polymerase (a Family B polymerase) showed that the incorporation of ddCTP had a significantly lower maximum rate (kpol) compared to dCTP, although the binding affinity (KD) was relatively similar. researchgate.net

| Nucleotide | Enzyme | Parameter | Value | Unit | Source |

| dCTP | Vent DNA Pol | KD | 74 | μM | researchgate.net |

| dCTP | Vent DNA Pol | kpol | 65 | s⁻¹ | researchgate.net |

| ddCTP | Vent DNA Pol | KD | 37 | μM | researchgate.net |

| ddCTP | Vent DNA Pol | kpol | 0.13 | s⁻¹ | researchgate.net |

| dCTP | Dpo4 | kp/Kd | High | μM⁻¹ s⁻¹ | oup.com |

| (-)-3TC-TP | Dpo4 | kp/Kd | Orders of magnitude lower than D-dCTP | μM⁻¹ s⁻¹ | oup.com |

| (-)-FTC-TP | Dpo4 | kp/Kd | Orders of magnitude lower than D-dCTP | μM⁻¹ s⁻¹ | oup.com |

| ddCTP | HIV-1 Reverse Transcriptase | Vmax/Km | Lower than beta-L-Fd4CTP | - | nih.gov |

| ddCTP | Human DNA Pol gamma | Vmax/Km | 7-fold higher than beta-L-Fd4CTP | - | nih.gov |

Studies on human DNA polymerases have also shown differential sensitivity to ddCTP. DNA polymerase gamma, for instance, has been shown to be very sensitive to inhibition by ddCTP, which is incorporated as a chain-terminating nucleotide. nih.gov Human DNA polymerase alpha, in contrast, was found to be resistant to all four ddNTPs in one study, although another study indicated it could incorporate AZT-MP but not ddCMP during processive synthesis, causing chain termination. nih.govresearchgate.net The efficiency of ddCTP incorporation relative to natural nucleotides can vary significantly between different polymerases, reflecting their distinct roles in DNA replication and repair and their varying degrees of discrimination against modified nucleotides. nih.govnih.govoup.comnih.gov

Applications of Dideoxycytidine Triphosphate in Nucleic Acid Sequencing Methodologies

Sanger Sequencing Methodologies and ddCTP's Pivotal Role

Sanger sequencing, also known as the chain-termination method, relies heavily on the inclusion of dideoxynucleoside triphosphates (ddNTPs), including ddCTP, to generate DNA fragments of varying lengths. wikipedia.orgsigmaaldrich.comcd-genomics.com This method, developed by Frederick Sanger, was the predominant sequencing technology for approximately 40 years and remains valuable for smaller-scale projects and validation. wikipedia.orgbiotechreality.com

Chain-Termination Principle and Fragment Generation

The fundamental principle of Sanger sequencing is the controlled interruption of DNA synthesis. In a reaction mixture containing a DNA template, a primer, DNA polymerase, and a mix of standard deoxynucleoside triphosphates (dNTPs), a small proportion of ddNTPs is also included. sigmaaldrich.comcd-genomics.comwikipedia.org When DNA polymerase incorporates a ddCTP molecule into the growing DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide. wikipedia.orgsigmaaldrich.comcd-genomics.com This immediately halts the elongation of that particular DNA chain. wikipedia.orgsigmaaldrich.com

By including ddCTP in the reaction, along with the other three ddNTPs (ddATP, ddGTP, and ddTTP) and all four dNTPs, a series of DNA fragments is generated. Each fragment terminates at a position where a ddCTP (or another ddNTP) was incorporated. sigmaaldrich.comwikipedia.org Since the incorporation of a ddNTP occurs randomly at any position where the corresponding base is to be added, a population of DNA fragments is produced, with each fragment ending at a different cytosine residue in the synthesized strand. baseclick.euwikipedia.orgsigmaaldrich.com

In the original manual Sanger method, four separate reactions were set up, each containing only one type of ddNTP (ddATP, ddCTP, ddGTP, or ddTTP) in addition to the standard dNTPs. sigmaaldrich.comwikipedia.org This resulted in four sets of terminated fragments, each corresponding to the positions of a specific base. sigmaaldrich.comwikipedia.org Gel electrophoresis was then used to separate these fragments by size, and the sequence was read by identifying the terminal ddNTP for each fragment based on the lane it was run in. sigmaaldrich.comwikipedia.org

Evolution from Radioactive to Fluorescent ddCTP Labeling for Automated Sequencing

Initially, Sanger sequencing relied on radioactive labeling of the ddNTPs or the primer for detection of the terminated fragments after gel electrophoresis. wikipedia.orgbiotechreality.combitesizebio.commyadlm.orggeneticeducation.co.in For instance, radioactive phosphorus (³²P or ³⁵S) was commonly used. geneticeducation.co.in In this manual approach, the DNA fragments were separated on a polyacrylamide gel, and the resulting bands were visualized by autoradiography. wikipedia.orgbitesizebio.com Reading the sequence involved interpreting the ladder of radioactive bands across the four lanes, one for each ddNTP. wikipedia.orgbitesizebio.com

The advent of automated sequencing revolutionized the process by introducing fluorescently labeled ddNTPs. baseclick.eusigmaaldrich.comwikipedia.orgbiotechreality.commyadlm.orgnih.gov In this approach, each of the four ddNTPs (ddATP, ddCTP, ddGTP, and ddTTP) is labeled with a distinct fluorescent dye that emits light at a different wavelength. baseclick.eucd-genomics.comwikipedia.orgbiotechreality.comnih.gov This innovation allows all four chain-termination reactions to be performed in a single tube, as the fragments terminated by each type of ddNTP can be distinguished by their unique fluorescent tag. baseclick.eubiotechreality.commyadlm.orgnih.gov

Automated sequencers utilize capillary electrophoresis to separate the fluorescently labeled DNA fragments by size. wikipedia.orgbiotechreality.comgeneticeducation.co.innih.gov As the fragments pass a detection window, a laser excites the fluorescent dyes, and a detector records the emitted fluorescence. sigmaaldrich.combiotechreality.com The different emission wavelengths are interpreted by software, generating a chromatogram (or electropherogram) which displays a series of colored peaks. sigmaaldrich.combiotechreality.com Each peak corresponds to a nucleotide position in the sequence, and the color of the peak indicates the identity of the incorporated, chain-terminating ddNTP. baseclick.eusigmaaldrich.com This transition from radioactive to fluorescent labeling significantly increased the throughput, speed, and safety of Sanger sequencing. wikipedia.orgbiotechreality.commyadlm.orgnih.gov

Specialized Sequencing Techniques Employing ddCTP and its Analogs

Beyond traditional Sanger sequencing, ddCTP and modified versions of it are utilized in more specialized techniques aimed at specific applications, such as the detection of rare mutations or the preparation of libraries for next-generation sequencing.

Pyrophosphorolysis-Activated Polymerization (PAP) for Rare Mutation Detection

Pyrophosphorolysis-Activated Polymerization (PAP) is a method designed to detect extremely rare mutations within a large background of wild-type DNA. nih.govtandfonline.comoup.comtandfonline.com This technique leverages the reverse reaction of DNA polymerization, known as pyrophosphorolysis, which occurs in the presence of pyrophosphate (PPi) and can remove nucleotides from the 3' end of a DNA strand. oup.comresearchgate.net

In PAP, a key component is a 3'-blocked oligonucleotide, often referred to as a P* oligonucleotide. nih.govtandfonline.comoup.comtandfonline.com This oligonucleotide is designed to anneal specifically to the target DNA sequence, including the site of a potential rare mutation. The 3' end of the P* oligonucleotide is blocked with a non-extendable nucleotide, such as a dideoxynucleotide like ddCMP (derived from ddCTP). tandfonline.comtrilinkbiotech.compatsnap.com This block prevents direct extension by DNA polymerase. tandfonline.comtrilinkbiotech.compatsnap.com

When the P* oligonucleotide is perfectly hybridized to a template DNA containing the matching sequence (i.e., the rare allele), the presence of pyrophosphate activates the DNA polymerase's pyrophosphorolytic activity, which can then remove the 3'-terminal blocking dideoxynucleotide. oup.comtandfonline.comaacrjournals.org Once the blocker (like ddCMP) is removed, the P* oligonucleotide is "activated" and can now serve as a primer for DNA polymerase to extend from its newly exposed 3'-hydroxyl group. oup.comtandfonline.comaacrjournals.org If the P* oligonucleotide is annealed to a wild-type sequence that mismatches at the 3' end, the pyrophosphorolytic removal of the blocker is significantly less efficient, preventing or greatly reducing extension. tandfonline.comoup.comaacrjournals.org

This serial coupling of pyrophosphorolytic activation and subsequent polymerization allows for highly specific amplification of the rare mutant allele, even in the presence of a vast excess of wild-type DNA. nih.govtandfonline.comoup.comtandfonline.com Bidirectional PAP (Bi-PAP) further enhances specificity by using two opposing blocked oligonucleotides. nih.govtandfonline.comtandfonline.com PAP and its derivatives like Bi-PAP have demonstrated the ability to detect mutations present at very low frequencies, potentially as low as 10⁻⁷ to 10⁻⁹. tandfonline.com

ClickSeq Technologies and Azido-2′,3′-ddCTP for cDNA Synthesis and Library Preparation

ClickSeq is a next-generation sequencing (NGS) library preparation technology that utilizes click chemistry as an alternative to traditional enzymatic ligation for attaching sequencing adapters. baseclick.euwikipedia.orgnih.gov A key element in ClickSeq for RNA sequencing is the use of modified dideoxynucleotides, specifically 3'-azido-2',3'-dideoxynucleotides (AzNTPs), during the reverse transcription step. baseclick.euwikipedia.orgnih.govillumina.com Azido-2',3'-ddCTP is one such analog. baseclick.eubaseclick.eu

In ClickSeq, reverse transcription reactions are supplemented with a mixture of standard dNTPs and a controlled ratio of AzNTPs, including Azido-2',3'-ddCTP. baseclick.euwikipedia.orgnih.gov Similar to the chain-termination principle in Sanger sequencing, the incorporation of an AzNTP into the growing cDNA strand terminates synthesis because of the absence of the 3'-hydroxyl group. baseclick.euwikipedia.orgillumina.com The presence of the azide (B81097) group at the 3' position allows for subsequent chemical modification. baseclick.eunih.govbaseclick.eu

This stochastic termination during reverse transcription generates a population of single-stranded cDNA fragments of various lengths, each carrying a 3'-azido group at its terminus. wikipedia.orgnih.gov These azido-blocked cDNA fragments are then purified. wikipedia.orgnih.gov Sequencing adapters, which have been modified with an alkyne group, are subsequently attached to the 3'-azido ends of the cDNA fragments using a copper-catalyzed azide-alkyne cycloaddition reaction – the "click chemistry" step. baseclick.euwikipedia.orgnih.gov

The use of Azido-2',3'-ddCTP and other AzNTPs in ClickSeq provides a fragmentation-free method for generating cDNA libraries, which can reduce certain artifacts like chimera formation that can occur with traditional fragmentation and ligation methods. wikipedia.orgnih.govillumina.com This approach is particularly useful for sequencing RNA genomes and for applications where minimizing such artifacts is critical. wikipedia.orgnih.gov

Methodological Considerations in ddCTP-Based Sequencing Reactions

Several methodological factors are crucial for successful ddCTP-based sequencing reactions, particularly in Sanger sequencing. The ratio of ddNTPs (including ddCTP) to dNTPs in the reaction mixture is critical. sigmaaldrich.comwikipedia.orgnih.gov A lower concentration of ddNTPs relative to dNTPs is necessary to ensure that DNA polymerase incorporates standard nucleotides most of the time, allowing for the synthesis of a range of fragment lengths, including full-length products. sigmaaldrich.comwikipedia.orgnih.gov If the ddNTP concentration is too high, premature termination will occur frequently, resulting in a predominance of short fragments and difficulty in reading the sequence. wikipedia.org Conversely, if the concentration is too low, termination will be infrequent, leading to fewer long fragments and potentially incomplete sequence information.

The quality and purity of the DNA template, primer, DNA polymerase, and nucleotides (both dNTPs and ddNTPs) are also paramount. Impurities can inhibit polymerase activity or lead to misincorporation errors. nih.gov The design and specificity of the primer are essential for ensuring that DNA synthesis initiates at the correct location on the template. cd-genomics.comnih.gov

In automated Sanger sequencing using fluorescently labeled ddNTPs, proper purification of the reaction products is often required to remove unincorporated fluorescent terminators and reaction byproducts that could interfere with detection during capillary electrophoresis. oup.com These unincorporated dyes can co-migrate with the DNA fragments and obscure the signal. oup.com Techniques like gel filtration or selective precipitation are employed for this purification step. oup.com

Furthermore, the choice of DNA polymerase can influence the efficiency and accuracy of ddNTP incorporation. Some polymerases are more tolerant of dideoxynucleotides than others, which can affect the uniformity of peak heights in a chromatogram. oup.com Reaction conditions such as temperature, pH, and salt concentrations must also be optimized for the specific polymerase and reaction chemistry being used. acs.org

Optimization of ddCTP to dNTP Ratios for Efficient Chain Termination

The success of Sanger sequencing relies heavily on the controlled termination of DNA synthesis at every position where a specific base (corresponding to the incorporated dideoxynucleotide) occurs in the template sequence. To achieve this, a critical factor is the ratio of the chain-terminating dideoxynucleotide triphosphates (ddNTPs), such as ddCTP, to their standard deoxyribonucleotide triphosphate (dNTP) counterparts (dATP, dGTP, dCTP, dTTP). sigmaaldrich.comanses.frgenetics-gsa.orgsciencesnail.com

A low ratio of ddNTPs to dNTPs is essential. sigmaaldrich.comgeneticeducation.co.in If the concentration of a ddNTP, including ddCTP, were too high relative to the corresponding dNTP (dCTP in this case), DNA chain elongation would be terminated too frequently, resulting in a preponderance of very short DNA fragments. genetics-gsa.orgsciencesnail.com Conversely, if the ddNTP concentration were too low, termination events would be infrequent, leading to very long fragments and insufficient representation of termination events at positions closer to the primer. genetics-gsa.org The goal is to ensure random incorporation of ddNTPs at all possible positions complementary to the template base, generating a comprehensive "ladder" of fragments of varying lengths. sigmaaldrich.comanses.fraatbio.com

The precise ratio influences the distribution of fragment lengths produced. sciencesnail.com A higher relative amount of ddNTP leads to a higher frequency of shorter fragments, while a lower relative amount broadens the distribution to include longer fragments. sciencesnail.com Therefore, optimizing this ratio is crucial for generating a complete set of terminated fragments necessary for accurate sequence determination over a significant read length.

Electrophoretic Separation and Data Analysis of ddCTP-Terminated Fragments

Following the chain-termination reaction, the mixture of DNA fragments, each terminated by the incorporation of a ddNTP (including those terminated by ddCTP), must be separated according to size. This separation is traditionally achieved through gel electrophoresis, specifically denaturing polyacrylamide gel electrophoresis (PAGE), or more commonly in modern automated sequencing, by capillary electrophoresis (CE). cd-genomics.comfiveable.melibretexts.orguni-heidelberg.deaatbio.comabm.com.gewikipedia.orggeneticeducation.co.inmicrobenotes.comaatbio.comatdbio.comoiu.edu.sdnih.govdanaher.com

In traditional manual Sanger sequencing, four separate reactions are performed, each containing one of the four ddNTPs. sigmaaldrich.comcd-genomics.comlibretexts.orguni-heidelberg.deatdbio.com The products from each reaction are loaded into separate lanes of a gel. cd-genomics.comuni-heidelberg.degeneticeducation.co.inatdbio.com Due to the negative charge of DNA, the fragments migrate through the gel matrix under the influence of an electric field, with smaller fragments moving faster than larger ones. uni-heidelberg.degeneticeducation.co.inoiu.edu.sd The sequence is then read by identifying the terminal ddNTP of fragments in order of increasing size. uni-heidelberg.degeneticeducation.co.in

Automated Sanger sequencing utilizes fluorescently labeled ddNTPs, where each of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) is tagged with a distinct fluorescent dye that emits light at a specific wavelength. cd-genomics.comlibretexts.orguni-heidelberg.deaatbio.comabm.com.gewikipedia.orgmicrobenotes.comaatbio.comatdbio.comdanaher.comkhanacademy.org This allows all four chain-termination reactions to be performed in a single tube. microbenotes.comdanaher.comkhanacademy.org The mixture of fluorescently labeled fragments is then separated by capillary electrophoresis. abm.com.gewikipedia.orgmicrobenotes.comaatbio.com As the fragments migrate through a thin capillary filled with a gel polymer, they pass a detection window where a laser excites the fluorescent dyes. abm.com.geaatbio.com The emitted light is captured, and the color is recorded, indicating the identity of the terminal ddNTP and thus the corresponding base in the template sequence. aatbio.comabm.com.geaatbio.com

The output of an automated sequencing run is a chromatogram, also known as an electropherogram. libretexts.orgaatbio.comoiu.edu.sdgeneticeducation.co.innih.govgenewiz.comseqme.euthermofisher.com This is a graphical representation where fluorescence signal intensity is plotted against time (which correlates with fragment size or position in the sequence). geneticeducation.co.ingenewiz.com Each peak in the chromatogram corresponds to a DNA fragment terminated by a specific fluorescently labeled ddNTP. geneticeducation.co.ingenewiz.com The color of the peak indicates the base (C for a fragment terminated by ddCTP), and the position of the peak along the x-axis indicates the size of the fragment. geneticeducation.co.ingenewiz.com

Data analysis software is used to interpret the raw data from the sequencer and perform "base calling," which assigns a nucleotide base to each peak based on its color and position. nih.govgenewiz.comseqme.eu The software also assigns quality values (e.g., Phred scores) to each base call, indicating the reliability of the identification. nih.govgenewiz.comthermofisher.com Visual inspection of the chromatogram is often necessary, especially for low-quality data or to identify issues such as superimposed peaks that might indicate heterozygous sites or other complexities. genewiz.comthermofisher.com The ordered sequence of identified bases, derived from the series of colored peaks in the electropherogram, represents the determined DNA sequence complementary to the template strand. fiveable.megenewiz.com

Synthesis and Functional Characterization of Dideoxycytidine Triphosphate Analogs

Design Principles for Modified ddCTP Analogs

The rational design of ddCTP analogs focuses on two primary objectives: improving their interaction with DNA polymerases and incorporating reporter groups for detection. These modifications are critical for their successful application in diverse biochemical assays.

The acceptance and incorporation of ddCTP analogs by DNA polymerases are highly dependent on the nature and position of the modification. Bulky substituents can cause steric hindrance within the enzyme's active site, leading to poor incorporation. To overcome this, several strategies have been developed:

Linker Optimization: The length and flexibility of the linker arm connecting a modification to the nucleobase are crucial. Longer, more flexible linkers can position bulky groups away from the active site, minimizing interference with the polymerase.

Modification at Specific Positions: Modifications are typically introduced at positions on the nucleobase that are less critical for Watson-Crick base pairing and polymerase interaction. For pyrimidines like cytosine, the C5 position is a common site for modification as it projects into the major groove of the DNA double helix, causing minimal disruption to the polymerase-DNA interaction.

Structure-Guided Mutagenesis of Polymerases: In addition to modifying the nucleotide, engineering the DNA polymerase itself can significantly improve the incorporation of ddCTP analogs. For instance, mutating specific amino acid residues in the active site of Taq DNA polymerase, such as phenylalanine at position 667 to tyrosine, has been shown to increase the incorporation rates of ddNTPs. pnas.org Furthermore, mutations at position 660 can equalize the incorporation rates of different ddNTPs, leading to more uniform sequencing data. pnas.org

The ability to detect and manipulate DNA fragments is central to many molecular biology techniques. This is achieved by attaching various reporter groups to ddCTP analogs.

Fluorescent Dyes: A wide array of fluorescent dyes, such as fluorescein, rhodamine, and cyanine dyes, can be conjugated to ddCTP. These fluorescently labeled ddCTPs are fundamental to modern DNA sequencing methods, where each of the four ddNTPs is labeled with a different colored fluorophore, allowing for automated, single-lane sequence analysis. nih.govrevvity.com The synthesis of these analogs typically involves coupling the dye to an amino-linker-modified ddCTP. nih.gov

Azide (B81097) and Alkyne Groups: The introduction of azide (N₃) or alkyne (C≡CH) functionalities onto ddCTP analogs enables their use in "click chemistry" reactions. mdpi.comnih.gov Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific method for covalently linking molecules. organic-chemistry.orginterchim.fr An azide- or alkyne-modified ddCTP can be incorporated into a DNA strand by a polymerase. Subsequently, a molecule containing the complementary functional group (an alkyne for an azide, or an azide for an alkyne) can be "clicked" onto the DNA. This allows for the attachment of a wide range of molecules, including biotin for affinity purification or complex fluorophores, after the enzymatic incorporation step. mdpi.com The synthesis of these analogs often involves the modification of the nucleoside before its conversion to the triphosphate form. nih.gov

Enzymatic Activity and Selectivity of ddCTP Analogs

The utility of any modified ddCTP analog is ultimately determined by its ability to be recognized and incorporated by a DNA polymerase. This section examines the factors influencing polymerase acceptance and the interesting case of stereoisomer selectivity.

The efficiency with which a DNA polymerase incorporates a modified ddCTP is a critical parameter. This efficiency can be influenced by the specific polymerase, the nature of the modification on the ddCTP, and the DNA template sequence.

Research has shown that while many polymerases can incorporate modified ddNTPs, their efficiency is often lower than that for their natural dNTP counterparts. For example, some studies have shown that complete substitution of a natural dNTP with a modified analog can inhibit PCR. researchgate.net However, polymerases have been engineered to better accommodate these modifications. For instance, Therminator DNA polymerase is known for its ability to incorporate a broader range of nucleotide analogs. researchgate.net

The incorporation efficiency of various ddCTP analogs by different DNA polymerases is a subject of ongoing research. Quantitative data from such studies provide valuable insights for optimizing applications that rely on these modified nucleotides.

| ddCTP Analog | DNA Polymerase | Relative Incorporation Efficiency |

| Pyrrolidinyl-CTP (prCTP) | Therminator DNA Polymerase | Comparable to ddCTP researchgate.net |

| Fluorescein-labeled ddCTP | Taq DNA Polymerase | Lower than unlabeled ddCTP, but sufficient for sequencing nih.gov |

| Azide-modified ddCTP | Various | Generally well-tolerated, enabling subsequent click reactions nih.gov |

This table is illustrative and based on findings from multiple sources. Direct quantitative comparisons can be complex and depend on specific experimental conditions.

Naturally occurring nucleotides exist in the D-enantiomeric form. However, synthetic L-enantiomers of nucleoside analogs have been investigated for their therapeutic potential and as probes for polymerase function. Studies comparing the incorporation of L- and D-enantiomers of ddCTP analogs by human DNA polymerases have revealed striking differences in selectivity.

Generally, human DNA polymerases show a strong preference for D-enantiomers. For instance, L-ddCTP was found to be neither a substrate nor an inhibitor for several human DNA polymerases. In contrast, the corresponding D-ddCTP is readily incorporated. This stereoselectivity is thought to be a key factor in the fidelity of DNA replication.

However, modifications to the sugar ring can alter this selectivity. For example, L-dioxolane cytidine analogs were found to be potent inhibitors and chain terminators for all cellular DNA polymerases studied. This suggests that the polymerase active site can accommodate certain L-enantiomers, particularly those with altered sugar conformations.

| Enantiomer | DNA Polymerase | Activity |

| L-ddCTP | Human DNA Polymerases (α, β, γ, δ, ε) | Not a substrate or inhibitor |

| D-ddCTP | Human DNA Polymerases (α, β, γ, δ, ε) | Substrate and inhibitor |

| L-dioxolane-cytidine triphosphate | Human DNA Polymerases (α, β, γ, δ, ε) | Potent inhibitor and chain terminator |

This table summarizes general findings on the stereoselectivity of human DNA polymerases for ddCTP analogs.

Applications of Modified ddCTP in Biochemical Labeling and Conjugation Reactions

The ability to introduce specific modifications into DNA through the enzymatic incorporation of ddCTP analogs has opened up a vast range of applications in biochemical labeling and conjugation.

DNA Sequencing: As previously mentioned, fluorescently labeled ddCTPs are the cornerstone of Sanger sequencing, enabling the determination of DNA sequences. nih.gov

Biochemical Labeling: DNA fragments can be labeled at their 3'-end by incorporating a ddCTP analog carrying a specific tag. For example, incorporating a biotin-labeled ddCTP allows for the subsequent capture and purification of the DNA using streptavidin-coated beads. This is a common strategy in various pull-down assays and for the preparation of DNA probes.

Conjugation Reactions: The incorporation of ddCTP analogs bearing bioorthogonal functional groups like azides or alkynes facilitates the covalent attachment of other molecules to DNA. mdpi.com This has been used to conjugate DNA to a variety of substrates, including:

Solid Supports: For the creation of DNA microarrays.

Proteins: To study DNA-protein interactions or to create novel therapeutic conjugates.

Nanoparticles: For applications in diagnostics and drug delivery.

Other Biomolecules: Such as lipids or carbohydrates, to create complex molecular assemblies.

The specificity and efficiency of click chemistry make this a particularly powerful approach for DNA conjugation, allowing for the creation of well-defined bioconjugates under mild, aqueous conditions. organic-chemistry.orginterchim.fr These conjugation strategies are central to the development of advanced diagnostic tools and therapeutic agents.

Chemoenzymatic mRNA Labeling with Azido-2′,3′-ddCTP

The site-specific labeling of messenger RNA (mRNA) is a crucial technique for studying its localization, translation, and dynamics. A chemoenzymatic approach utilizing 3′-azido-2′,3′-dideoxycytidine triphosphate (Azido-2′,3′-ddCTP) provides a powerful method for achieving this. This method leverages the ability of certain enzymes to incorporate the modified nucleotide at the 3′-terminus of an mRNA molecule.

The core of this strategy lies in the enzymatic addition of a single azido-modified ddCTP molecule to the 3′-end of an RNA strand. baseclick.eu Enzymes such as poly(A) polymerase can specifically and sequence-independently catalyze this reaction. baseclick.eu The 3′-azido group is a small, bioorthogonal moiety, meaning it does not interfere with biological processes and can be specifically reacted with other molecules in a complex biological environment. nih.gov Because of its small size, 3′-Azido-2′,3′-ddCTP is well-tolerated and efficiently incorporated by enzymes like T7 RNA polymerase, poly(A) polymerase, and terminal deoxynucleotidyl transferase (TdT). baseclick.eu

Once the azide group is incorporated, it can be conjugated to a reporter molecule, such as a fluorescent dye or a biotin tag, via a "click chemistry" reaction. nih.gov This modular approach is highly advantageous as it separates the enzymatic labeling from the introduction of a bulky label, which might otherwise hinder enzymatic incorporation. baseclick.eu This two-step process allows for the site-specific functionalization of any mRNA without the need for special sequence requirements or alterations to standard production protocols. baseclick.eu This technique has been instrumental in the development of methods for visualizing and tracking mRNA within cells. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅N₆O₁₂P₃ (free acid) | baseclick.eujenabioscience.com |

| Molecular Weight | 492.17 g/mol (free acid) | baseclick.eujenabioscience.com |

| Purity | ≥ 95 % (HPLC) | jenabioscience.com |

| Max Absorption (λmax) | 271 nm | baseclick.eujenabioscience.com |

| Extinction Coefficient (ε) | 8,900 cm⁻¹M⁻¹ | baseclick.eu |

Charge-Modified Dye-Labeled Dideoxynucleoside-5′-Triphosphates for Direct-Load DNA Sequencing

A significant bottleneck in traditional Sanger DNA sequencing is the need for post-reaction purification to remove unincorporated dye-labeled terminators. nih.gov These residual molecules can interfere with the electrophoretic separation of the sequencing fragments, creating "dye blobs" that obscure the sequence data. nih.govresearchgate.net To address this, a novel class of charge-modified, dye-labeled dideoxynucleoside-5′-triphosphates has been developed. nih.gov

Conversely, terminators with a net positive charge have also been synthesized. nih.gov These positively charged molecules migrate in the opposite direction of the negatively charged DNA sequencing fragments during electrophoresis, completely eliminating interference. nih.gov

This innovation allows for a "direct-load" sequencing protocol, where the reaction mixture can be loaded directly onto a slab gel or capillary sequencer without any purification steps. nih.govnih.gov This significantly simplifies the sequencing workflow, making it more efficient and robust. nih.gov While initial studies showed that some DNA polymerases, like Thermo Sequenase™ II, poorly incorporate these modified terminators, this can be mitigated by extending the linker arm between the dye and the nucleotide and by using mutant DNA polymerases with improved acceptance of these analogs. nih.govresearchgate.net In fact, some positively charged terminators have shown a 300-400% improvement in incorporation efficiency by certain DNA polymerases compared to standard dye-terminators. nih.gov

| Compound Name | Dye | Charge Modification Feature | Application Note | Source |

|---|---|---|---|---|

| FAM-25-ddCTP | FAM (Fluorescein) | Negatively charged extended linker arm | Used in an optimized four-color set for direct loading on an ABI PRISM™ 377 DNA sequencer. | nih.govresearchgate.net |

| FAM–ROX–18-ddCTP | FAM-ROX (FRET pair) | Negatively charged extended linker arm | Energy transfer (ET) terminator used in a four-color direct-load sequencing mix. | researchgate.net |

Advanced Research Methodologies and Investigative Techniques Involving Ddctp

Enzyme Mechanistic Studies Utilizing ddCTP as a Probe for Polymerase Function

The study of DNA polymerases, the enzymes responsible for DNA synthesis, is crucial for understanding fundamental biological processes like replication and repair. Dideoxycytidine triphosphate (ddCTP), a cytosine analog, serves as a powerful tool in elucidating the intricate mechanisms of these enzymes. Lacking the 3'-hydroxyl group necessary for phosphodiester bond formation, ddCTP acts as a chain terminator, effectively halting DNA synthesis upon its incorporation. This unique property allows researchers to dissect the individual steps of the polymerization reaction.

Pre-steady-state kinetic analysis is a key technique employed to study the rapid, initial events of enzyme catalysis. By using rapid-quench methods, researchers can measure the rates of individual steps in the polymerization process, such as nucleotide binding, the conformational change of the enzyme, the chemical step of nucleotide incorporation, and pyrophosphate release.

In mechanistic studies, ddCTP is used to "trap" the polymerase in a ternary complex with the DNA primer-template. This allows for the detailed examination of the enzyme's structure and the interactions between the polymerase, the DNA, and the incoming nucleotide. For instance, crystal structures of the large fragment of DNA polymerase I from Thermus aquaticus (Klentaq1) bound to a primer/template DNA and ddCTP have provided insights into the closed, catalytically active conformation of the enzyme. These studies have revealed that the polymerase's "fingers" domain undergoes a significant conformational change to create a snug pocket around the nascent base pair, a key factor in ensuring the fidelity of DNA replication.

Kinetic studies comparing the incorporation of ddCTP with its natural counterpart, dCTP, provide valuable data on the efficiency and selectivity of different polymerases. For example, pre-steady-state burst kinetics with Vent DNA polymerase have shown a dramatic difference in the incorporation rates between dCTP and ddCTP. The burst rate for dCTP incorporation was found to be 85 s⁻¹, while the initial rate of ddCTP incorporation was significantly slower at 0.5 s⁻¹. This difference highlights the enzyme's ability to discriminate between the natural nucleotide and its dideoxy analog.

Table 1: Comparative Kinetic Parameters of dCTP and ddCTP Incorporation by Vent DNA Polymerase

| Parameter | dCTP | ddCTP |

| Burst Rate (r) | 85 s⁻¹ | Not Applicable |

| Steady-State Rate (k₂) | 18 s⁻¹ | Not Applicable |

| Initial Rate of Incorporation | Not Applicable | 0.5 s⁻¹ |

| Burst Amplitude (A) | 21 nM | Not Applicable |

Data sourced from pre-steady-state burst kinetic analysis.

Furthermore, the use of ddCTP has been instrumental in understanding the mechanism of action of reverse transcriptases, such as the one from HIV-1. These studies are critical for the development of antiviral therapies. The inhibitory effects of ddCTP on cellular DNA polymerases, like polymerase β, have also been investigated to understand potential off-target effects of such drugs.

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among people. These single base-pair differences in the genome are valuable markers for disease genetics and pharmacogenomics. The chain-terminating property of ddCTP is fundamental to several highly accurate and widely used methods for SNP detection and genotyping.

One of the primary techniques is Single Base Extension (SBE) , also known as minisequencing. In this method, a primer is designed to anneal to the DNA template immediately upstream of the SNP site. A DNA polymerase then extends the primer by a single base, using a mixture of dideoxynucleoside triphosphates (ddNTPs), including ddCTP. Since ddNTPs lack a 3'-hydroxyl group, the extension is terminated after the incorporation of just one nucleotide. The identity of the incorporated ddNTP, and therefore the SNP allele, is then determined.

For example, if the SNP is a C/T polymorphism, the SBE reaction would include ddCTP and ddTTP. If the template strand contains a 'G', ddCTP will be incorporated. Conversely, if the template has an 'A', ddTTP will be added. The detection of the incorporated nucleotide can be achieved through various means:

Fluorescence: Each ddNTP can be labeled with a different fluorescent dye. After the SBE reaction, the color of the fluorescence indicates which ddNTP was incorporated.

Mass Spectrometry: The mass of the extended primer is measured. Since each ddNTP has a unique molecular weight, the change in mass reveals the identity of the incorporated nucleotide. For instance, the addition of biotin-ddCTP results in a mass increase of 665 Da.

Another variation of this technique is the Variable Size Extension with Termination (VSET) assay. In this approach, a combination of three ddNTPs and one dNTP is used. This allows for a one-base extension for one allele and a two-base (or more) extension for the other, creating a more significant size difference between the products, which can be advantageous for detection. For instance, in an A/G SNP, a reaction mix containing ddATP, ddCTP, ddGTP, and dTTP would result in a one-base extension for the G allele and a two-base extension for the A allele.

The accuracy of these methods is critical. However, misincorporation of ddNTPs by DNA polymerases can occur, leading to genotyping errors. Studies have shown that even non-proofreading DNA polymerases can exhibit surprisingly high rates of misincorporation, which can be influenced by the specific ddNTP and the polymerase used.

Table 2: Examples of ddCTP Application in SNP Genotyping Methods

| Method | Principle | Detection | Key Feature |

| Single Base Extension (SBE) | Primer extension by a single, labeled ddNTP. | Fluorescence, Mass Spectrometry | High accuracy for known SNP locations. |

| Variable Size Extension with Termination (VSET) | Primer extension with a mix of 3 ddNTPs and 1 dNTP to create allele-specific product sizes. | Mass Spectrometry | Enhanced differentiation between alleles based on product length. |

| Solid Phase Capturable SBE | SBE using biotinylated ddNTPs for product capture and purification. | Mass Spectrometry | Improved signal-to-noise ratio by removing unextended primers. |

These ddCTP-based methods offer robust and reliable platforms for SNP genotyping, playing a crucial role in personalized medicine, genetic research, and diagnostics. The choice of a specific method often depends on the required throughput, cost, and the specific application.#### 5.3. Analysis of DNA-Protein Interactions and Mutagenesis Studies

The specific and irreversible termination of DNA synthesis by ddCTP provides a unique tool for investigating the intricate interactions between DNA and proteins, particularly DNA polymerases. Furthermore, this characteristic is leveraged in various mutagenesis studies to understand the fidelity of DNA replication and the effects of specific nucleotide changes.

Probing DNA-Protein Interactions:

The formation of a stable ternary complex, consisting of the DNA polymerase, the DNA template-primer, and an incoming ddNTP (like ddCTP), is a critical step in DNA synthesis. By using ddCTP, researchers can effectively "trap" this complex, allowing for detailed structural and biochemical analysis. X-ray crystallography of these trapped complexes provides high-resolution snapshots of the enzyme's active site.

For example, structural studies of the rat polymerase β-DNA-ddCTP ternary complex have revealed key amino acid residues that interact with the incoming nucleotide. These studies have shown that specific residues, such as Asp276 and Asn279, make direct contact with the ddCTP molecule. Asp276 engages in van der Waals interactions with the base of the ddCTP, while Asn279 can form hydrogen bonds with the O-2 of pyrimidines like cytosine. These precise interactions are crucial for the correct positioning of the nucleotide for catalysis and for ensuring the fidelity of DNA synthesis.

DNase Footprinting:

In conjunction with techniques like DNase footprinting, ddCTP plays a role in precisely mapping the binding sites of DNA-binding proteins. DNase footprinting identifies the region of DNA that is protected by a bound protein from cleavage by DNase I. To pinpoint the exact location of this "footprint," a Sanger sequencing ladder, generated using ddNTPs including ddCTP, is often run alongside the footprinting reaction on a sequencing gel. This allows for the direct correlation of the protected region with the DNA sequence.

Mutagenesis Studies and Fidelity Assays:

Site-directed mutagenesis is a powerful technique used to introduce specific changes into a DNA sequence to study the effects on protein function. While ddCTP is not directly used to create the mutations, it is instrumental in analyzing the fidelity of DNA polymerases and the consequences of these mutations.

By using modified DNA sequencing reactions, the fidelity of a DNA polymerase can be assayed. For instance, the misincorporation frequency of a nucleotide analog can be measured by its ability to compete with ddCTP-induced chain termination. In one such assay, the mispairing of bromouracil (in the form of BrdUTP) with guanine (B1146940) was quantified by comparing its competition with dCTP against ddCTP. This approach provides a detailed, sequence-specific measurement of a polymerase's error rate.

Table 3: Key Amino Acid Interactions with ddCTP in the Polymerase β Active Site

| Amino Acid Residue | Type of Interaction with ddCTP | Functional Implication |

| Asp276 | van der Waals contact with C-4 and C-5 of the cytosine base | Contributes to the proper positioning of the incoming nucleotide. |

| Asn279 | Hydrogen bonding with the O-2 of the cytosine base | Plays a role in the indiscriminate recognition of pyrimidines in the minor groove. |

Data derived from structural analysis of the rat polymerase β-DNA-ddCTP ternary complex.

In essence, ddCTP serves as a molecular probe that allows researchers to freeze the dynamic process of DNA synthesis at a specific point. This capability is invaluable for dissecting the molecular basis of DNA-protein interactions and for quantifying the accuracy of DNA replication, providing critical insights into the mechanisms that maintain genomic integrity.#### 5.4. Application in Nucleic Acid Library Preparation for Genomic Analysis

Next-generation sequencing (NGS) has revolutionized genomic analysis, enabling massive parallel sequencing of DNA and RNA. A critical prerequisite for NGS is the preparation of high-quality nucleic acid libraries. While ddCTP is not a standard reagent in most conventional library preparation workflows, its unique properties are being explored in novel and specialized methods, particularly for single-stranded DNA (ssDNA) analysis and for integrating fragmentation and labeling steps.

Conventional NGS library preparation for double-stranded DNA (dsDNA) involves several key steps: fragmentation of the DNA, end-repair to create blunt ends, A-tailing (the addition of a single adenine (B156593) nucleotide), and ligation of platform-specific adapters. These adapters are essential for the subsequent amplification and sequencing processes. In these standard workflows, the goal is to create extendable DNA fragments, making the chain-terminating property of ddCTP unsuitable for the primary steps.

However, the application of ddCTP and other ddNTPs becomes relevant in specialized library preparation techniques. One such innovative method is the terminal deoxynucleotidyl transferase (TdT)-assisted, copper-catalyzed azide-alkyne cycloaddition (CuAAC)-mediated ssDNA ligation (TCS ligation) . This chemo-enzymatic approach is designed for preparing NGS libraries from ssDNA, which is valuable for studying ssDNA virus genomes or analyzing chromatin accessibility.

In the TCS ligation workflow, ddCTP, modified with an azide (B81097) group (Az-ddCTP), is a key component. The process can be summarized as follows:

3' End Labeling: Terminal deoxynucleotidyl transferase (TdT) is used to incorporate a single azide-modified ddCTP (or other Az-ddNTPs) onto the 3' end of the ssDNA fragments. This reaction both terminates any further extension and adds a reactive azide group.

Click Ligation: A "click chemistry" reaction (CuAAC) is then used to ligate a 5'-ethynyl-modified oligonucleotide adapter to the 3'-azide group on the ssDNA.

Second Strand Synthesis: The Klenow exo(-) fragment of DNA polymerase I is used to synthesize the complementary DNA strand, resulting in a dsDNA molecule with one adapter attached.

Second Adapter Ligation: A second adapter is then ligated to the other end of the dsDNA using a conventional T4 DNA ligase.

Amplification: The final adapter-tagged dsDNA library is amplified by PCR and is then ready for sequencing.

Table 4: Role of Az-ddCTP in the TCS Ligation Method for ssDNA Library Preparation

| Step | Enzyme/Reaction | Function of Az-ddCTP | Outcome |

| 1. 3' End Labeling | Terminal deoxynucleotidyl transferase (TdT) | Incorporation at the 3' end of ssDNA, providing a reactive azide group and terminating the strand. | ssDNA fragments with a 3'-azide modification. |

| 2. Adapter Ligation | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | The azide group on the ddCTP reacts with an ethynyl-modified adapter. | ssDNA fragments with a 3' adapter ligated. |

This method highlights a specialized application where the chain-terminating feature of ddCTP is harnessed in a novel way to facilitate adapter ligation in a context where traditional enzymatic ligation is not feasible.

Furthermore, research into oligonucleotide-tethered 2',3'-dideoxynucleotide terminators (ddONNTPs) is paving the way for workflows that integrate DNA fragmentation and adapter labeling into a single step. In this approach, a ddNTP is chemically linked to a partial sequencing adapter. When this ddONNTP is incorporated by a DNA polymerase during a linear primer extension reaction, it simultaneously terminates synthesis and attaches the adapter sequence. This has the potential to significantly simplify and shorten library preparation protocols.

While not a mainstream reagent, the application of ddCTP and its derivatives in these advanced library preparation methods demonstrates its versatility and potential for enabling new approaches in genomic analysis, especially for challenging sample types like single-stranded DNA.

Future Directions and Emerging Research Avenues for Dideoxycytidine Triphosphate Research

Integration with Next-Generation Sequencing (NGS) and High-Throughput Platforms

The advent of Next-Generation Sequencing (NGS), also known as high-throughput sequencing, has revolutionized genetic analysis by enabling the simultaneous sequencing of millions of DNA or RNA molecules nih.gov, shs-conferences.org, nih.gov. While the original Sanger method relies on ddNTPs for chain termination and subsequent separation by electrophoresis, many NGS platforms, particularly those based on sequencing-by-synthesis (SBS), utilize modified nucleotides, often cleavable fluorescent reversible terminators nih.gov, baseclick.eu, wikipedia.org, shs-conferences.org, nih.gov, researchgate.net, google.com. These reversible terminators, which can be considered advanced analogs, allow for the controlled, base-by-base extension of a DNA strand, with a fluorescent signal indicating the incorporated nucleotide before the blocking group and fluorophore are cleaved to allow the next incorporation event nih.gov, shs-conferences.org, nih.gov, researchgate.net, google.com.

ddCTP and its modified forms play a role in the evolution and application of high-throughput methods. Fluorescently labeled ddNTPs, including ddCTP, were a key development that enabled automated, high-throughput Sanger sequencing wikipedia.org, abcam.com. In the context of NGS, while reversible terminators are prevalent, the fundamental principle of chain termination, central to ddNTP function, underpins some strategies or is utilized in related library preparation techniques. For instance, modified ddCTP analogs, such as Azido-2′,3′-ddCTP, are employed in specialized enzymatic assays like ClickSeq technologies to induce random stops during cDNA synthesis, facilitating the generation of diverse libraries from RNA pools for subsequent NGS analysis baseclick.eu, baseclick.eu.

Furthermore, high-throughput genotyping platforms, which aim to rapidly determine genetic variations across many samples, can also utilize principles derived from chain termination methods. Primer extension reactions involving ddNTPs are a core component of some high-throughput SNP genotyping assays, where the incorporation of a specific ddNTP at a variable site indicates the allele present pnas.org, oup.com. Research continues to explore how the specificity and efficiency of nucleotide incorporation, including that of ddCTP and its analogs, can be optimized for various high-throughput genomic analyses.

The integration of ddCTP-based principles and analogs into NGS and high-throughput platforms is driven by the need for increased accuracy, efficiency, and novel applications beyond standard sequencing reads. Future research may focus on developing new ddCTP analogs compatible with emerging sequencing chemistries or designing enzymatic methods that leverage controlled chain termination for advanced library preparation or direct epigenetic modification detection in a high-throughput manner.

Development of Novel ddCTP Analogs for Expanded Biotechnological Applications

The development of novel ddCTP analogs is a significant area of research aimed at expanding their utility beyond traditional DNA sequencing. These analogs are designed with specific modifications to the base, sugar, or phosphate (B84403) groups to confer new properties or enhance existing ones. A primary focus has been the attachment of labels, such as fluorescent dyes, to enable detection in automated sequencing systems baseclick.eu, baseclick.eu, wikipedia.org, google.com. Fluorescently labeled ddCTP is a standard reagent in dye-terminator Sanger sequencing wikipedia.org, aatbio.com, abcam.com, and the development of dyes with improved spectral properties and signal intensity is ongoing.

Beyond fluorescence, other modifications are being explored for diverse biotechnological applications. The incorporation of chemical handles, such as azide (B81097) or alkyne groups, allows for subsequent conjugation reactions, such as click chemistry baseclick.eu, baseclick.eu. Azido-2′,3′-ddCTP, for example, can be used for precise labeling of DNA or RNA molecules, enabling applications like tracking molecular interactions or creating specialized DNA constructs baseclick.eu, baseclick.eu. While C8-alkyne-dCTP is a dCTP analog, it illustrates the potential for alkyne modifications to facilitate advanced functionalization of nucleic acids baseclick.eu.

Modifications to the phosphate chain or the sugar ring are also areas of investigation. Charge-modified dye-labeled dideoxynucleoside triphosphates, including ddCTP analogs with additional sulfonic acid moieties in the linker arm, have been synthesized to alter their electrophoretic mobility, which can be advantageous in certain separation-based analytical techniques nih.gov. The design of reversible terminators used in some NGS platforms represents a sophisticated form of ddNTP analog development, where a cleavable group is added to the 3' position, temporarily mimicking the chain-terminating effect of a ddNTP but allowing for subsequent elongation after cleavage nih.gov, shs-conferences.org, nih.gov, researchgate.net, google.com.

Future research in this area is likely to focus on:

Developing ddCTP analogs with novel reporter groups (e.g., for mass spectrometry, electrochemical detection, or alternative fluorescence properties).

Designing analogs with improved enzymatic incorporation efficiency and specificity by various polymerases.

Creating ddCTP analogs with photoactivatable or chemically cleavable linkers for controlled release or modification.

Synthesizing analogs that can be used for in situ labeling or modification of DNA within cells or complex biological systems.

The rational design of these novel analogs often relies on a deep understanding of how polymerases interact with nucleotides, highlighting the interconnectedness of analog development and structural/computational studies.

Here is a table summarizing some types of ddCTP modifications and their applications:

| Modification Type | Example (if specified) | Application(s) |

| Fluorescent Labeling | MagaDye™ 613-ddCTP | DNA Sequencing (Sanger, some NGS) |

| Azido Group | Azido-2′,3′-ddCTP | DNA/RNA Labeling, ClickSeq technologies, Library Preparation |

| Reversible Terminator | (various) | Sequencing-by-Synthesis (NGS) |

| Charge Modification | (α-sulfo-β-alanine) | Improved Electrophoretic Mobility |

| Alkyne Group (dCTP analog) | C8-alkyne-dCTP | DNA Functionalization, Labeling (indicative of potential ddCTP analogs) |

Computational and Structural Biology Approaches to Polymerase-ddCTP Interactions

Understanding the precise interactions between ddCTP and DNA polymerases at the molecular level is crucial for rational analog design and for elucidating the mechanisms of DNA synthesis and chain termination. Structural biology techniques, particularly X-ray crystallography, have provided invaluable insights by capturing snapshots of polymerases in complex with DNA templates, primers, and incoming nucleotides, including ddCTP worldscientific.com, acs.org, nih.gov, nih.gov, psu.edu.

Crystal structures of DNA polymerase β (Pol β) bound to DNA and ddCTP have been particularly informative, revealing the conformation of the polymerase active site, the position of the incoming ddCTP, the coordination of essential metal ions (typically Mg²⁺), and the interactions between the enzyme and the nucleotide/DNA complex acs.org, nih.gov, nih.gov, psu.edu. These structures support the two-metal ion mechanism for nucleotide incorporation and highlight how the polymerase active site is organized to facilitate the nucleotidyl transfer reaction acs.org, nih.gov, oup.com, psu.edu. The absence of the 3'-OH group on ddCTP in these structures provides a clear visual explanation for its chain-terminating property – the necessary nucleophile for the next phosphodiester bond formation is missing wikipedia.org, telefonicatech.com, abcam.com.

Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, complement experimental structural data by providing dynamic insights into polymerase-ddCTP interactions acs.org, oup.com, nih.gov, psu.edu. These methods can simulate the conformational changes of the polymerase upon nucleotide binding (induced fit) acs.org, nih.gov, psu.edu, calculate the binding free energies of ddCTP and other nucleotides acs.org, and investigate the energy landscape of the incorporation reaction oup.com. Computational studies have helped to understand the factors contributing to polymerase fidelity, including the steric and electrostatic interactions that favor correct Watson-Crick base pairing and the mechanisms by which polymerases discriminate against incorrect nucleotides or chain terminators like ddCTP acs.org, nih.gov. They can also explore the role of specific amino acid residues in the active site and predict the effects of mutations on polymerase activity and ddNTP incorporation acs.org, pnas.org.

Research findings from structural and computational studies have shown:

The polymerase active site undergoes conformational changes upon binding of the DNA template-primer and the incoming nucleotide, transitioning from an "open" to a "closed" state acs.org, nih.gov, psu.edu.

Key residues in the polymerase active site interact with the incoming nucleotide and the DNA, influencing binding affinity and catalytic efficiency acs.org, nih.gov.

Metal ions play a critical role in coordinating the triphosphate group of the incoming nucleotide and facilitating the nucleotidyl transfer reaction acs.org, nih.gov, oup.com, psu.edu.

Computational simulations can accurately model the energy barriers for nucleotide incorporation and provide insights into the reaction mechanism oup.com.

Studies on different polymerases, such as DNA polymerase β and terminal deoxynucleotidyltransferase (TdT), reveal variations in their interactions with ddNTPs and their incorporation efficiencies mdpi.com.

Future directions in this area involve leveraging advanced computational techniques, such as enhanced sampling methods and machine learning, to explore more complex aspects of polymerase-ddCTP interactions, including the influence of DNA lesions or modified DNA bases on ddCTP incorporation. Continued structural studies of polymerases with novel ddCTP analogs will also be essential for guiding the design of improved tools for biotechnology and research.

Here is a table summarizing key aspects studied using computational and structural biology:

| Approach | Key Insights Gained | Relevant Aspects of ddCTP Interaction |

| X-ray Crystallography | Polymerase active site structure, nucleotide binding pose, metal ion coordination, conformational changes. | Position of ddCTP in the active site, lack of 3'-OH, interactions with residues. |

| Molecular Dynamics (MD) | Dynamic behavior of polymerase-DNA-nucleotide complex, conformational transitions, flexibility of active site. | How ddCTP binding affects polymerase dynamics, stability of the ternary complex. |

| QM/MM Calculations | Energy barriers of the incorporation reaction, chemical mechanism, role of specific atoms and residues. | Energetics of ddCTP incorporation (or lack thereof), catalytic steps. |

| Binding Free Energy Calc. | Affinity of polymerase for different nucleotides. | Relative binding strength of ddCTP compared to dCTP or mismatched dNTPs. |

| Mutagenesis Studies | Impact of specific amino acid changes on polymerase activity and specificity (often guided by structural/comp. data). | Identifying residues critical for ddCTP recognition or discrimination. |

Q & A

Q. What is the mechanistic role of ddCTP in inhibiting DNA polymerases, and how does this inform experimental design in nucleotide analog studies?

ddCTP acts as a chain-terminating nucleotide by lacking a 3'-hydroxyl group, preventing phosphodiester bond formation during DNA synthesis. Its incorporation halts polymerase activity, a property exploited in sequencing (Sanger method) and viral replication studies (e.g., HIV-1 reverse transcriptase inhibition) . To design experiments:

- Use concentrations between 0.01–2500 μM in PCR/qPCR to titrate inhibition efficacy, as shown in kinetic assays .

- Pair ddCTP with complementary techniques like poisoned primer extension assays to detect RNA modifications (e.g., inosine at tRNA wobble positions) .

Key Data :

| Polymerase Type | Inhibition Sensitivity (IC₅₀) | Application Example | Reference |

|---|---|---|---|

| DNA Pol β | 2.5 μM | Structural dynamics | |

| HIV-1 RT | 0.1 μM | Antiviral studies |

Q. How should researchers validate ddCTP purity and stability in experimental workflows?

- Purity : Verify via HPLC (≥98% purity) and spectrophotometric analysis (A260/A280 ratio ~1.8–2.0) .

- Stability : Store at -20°C in neutral pH (7.5±0.5); avoid repeated freeze-thaw cycles. Short-term (≤7 days) room-temperature exposure is tolerated .

- Validation : Include positive controls (e.g., ddCTP-free reactions) and quantify termination efficiency using capillary sequencing .

Advanced Research Questions

Q. How can conflicting data on ddCTP cytotoxicity across cell types be systematically addressed?

Discrepancies arise from variations in cellular uptake, phosphorylation rates, and polymerase affinity. To resolve contradictions:

- Conduct kinetic profiling : Measure intracellular ddCTP accumulation via LC-MS/MS, correlating with cytotoxicity (e.g., Molt 4 vs. primary lymphocytes) .

- Use isogenic cell lines to isolate genetic factors (e.g., nucleoside transporter expression).

- Apply computational modeling : Simulate ddCTP-DNA polymerase binding using molecular dynamics (e.g., Klentaq1 ternary complexes) .

Q. What advanced methodologies enable ddCTP incorporation analysis in heterogeneous biological systems?

- Template Tailoring : Combine ddCTP with peptide nucleic acids (PNAs) to block non-target DNA regions, enabling precise genotyping of heterozygous samples (e.g., GATA172D05 marker analysis) .

- SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) : Use ddCTP in reverse transcription to map RNA secondary structures, with BzCN modification for nucleotide flexibility profiling .

Method Workflow :

Step 1: Hybridize PNA to template DNA → Block non-target regions

Step 2: Add ddCTP + DNA polymerase → Terminate extension at target sites

Step 3: Pyrosequencing → Resolve heterozygous alleles [[19]]

Q. How can researchers optimize ddCTP concentrations for structural studies without compromising crystallization?

- Crystallization Conditions :

- Use 10–20 mM ddCTP in soaking experiments with DNA polymerase complexes (e.g., Klentaq1).

- Monitor occupancy via X-ray crystallography; low occupancy (<50%) may indicate instability, requiring shorter incubation times .

- Troubleshooting :

- If crystal symmetry changes (e.g., open vs. closed conformations), adjust ddCTP depletion protocols or use selenomethionine-derivatized proteins for phasing .

Data Contradiction and Reproducibility

Q. Why do studies report divergent ddCTP inhibition thresholds for DNA polymerases α, δ, and γ?

- Experimental Variables :

| Variable | Impact on IC₅₀ | Mitigation Strategy |

|---|---|---|

| Substrate (dNTP) | Competition alters efficacy | Standardize dNTP:ddCTP ratios |

| Assay buffer | Mg²⁺ affects polymerase activity | Use validated buffers (e.g., Tris-HCl) |

- Recommendation : Replicate assays using commercial enzyme kits (e.g., Therminator IX) and report kinetic parameters (Km, Vmax) .

Q. How can researchers ensure reproducibility in ddCTP-based SNP detection assays?

- Follow MIQE guidelines : Document ddCTP lot numbers, storage conditions, and QC data .

- Use universal controls : Spike synthetic DNA with known SNPs into samples to validate detection limits (e.g., DPE-PCR sensitivity: 1–10 copies/μL) .

Ethical and Reporting Standards

- Conflict of Interest : Disclose funding sources (e.g., antiviral drug development grants) per journal guidelines .

- Data Deposition : Submit crystallography coordinates to PDB and sequencing data to GEO/SRA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.